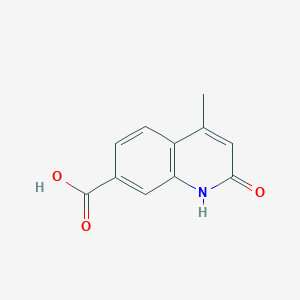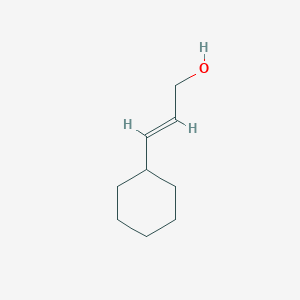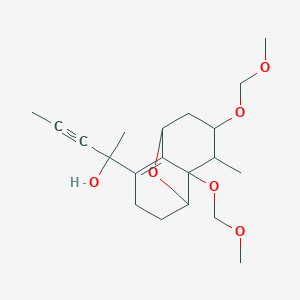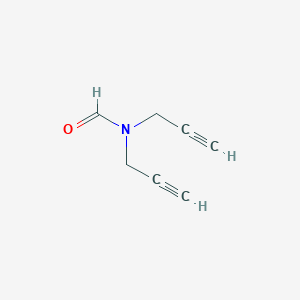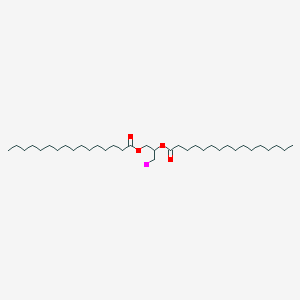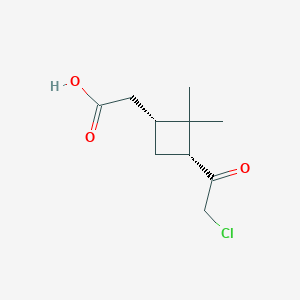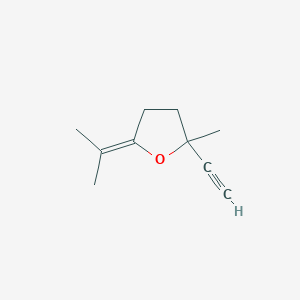
Bisucaberin
Übersicht
Beschreibung
E101, auch bekannt als Riboflavin oder Vitamin B2, ist ein wasserlösliches Vitamin, das für die menschliche Gesundheit unerlässlich ist. Es spielt eine entscheidende Rolle im Energiestoffwechsel, in der Zellatmung und in der Aufrechterhaltung des normalen Wachstums und der Entwicklung. Riboflavin kommt natürlich in verschiedenen Lebensmitteln vor, darunter Eier, grünes Gemüse, Milch, Fleisch, Pilze und Mandeln .
Wissenschaftliche Forschungsanwendungen
Riboflavin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various flavin derivatives.
Biology: Essential for studying cellular respiration and energy metabolism.
Medicine: Used in the treatment of riboflavin deficiency and as a supplement to prevent migraines.
Industry: Employed as a food coloring agent and in the fortification of food products
Wirkmechanismus
Target of Action
Bisucaberin is a siderophore, a molecule that binds and transports iron in microorganisms . It is produced by certain bacteria, such as Vibrio salmonicida and Tenacibaculum mesophilum , to acquire insoluble Fe (III) from the local environment . It has also been found to have anticancer activity, inhibiting the growth of L1210 and 1MC carcinoma cells .
Mode of Action
This compound interacts with its targets, primarily iron ions, through a process known as chelation . The macrocyclic bis-hydroxamate structure of this compound is highly preorganized for ferric iron binding . At low pH, this compound predominantly forms a 1:1 complex with ferric iron, whereas at neutral pH, a monobridged 2:3 ligand:iron complex is the predominant species .
Biochemical Pathways
The biosynthesis of this compound involves the ATP-dependent dimerisation and macrocyclisation of N-hydroxy-N-succinylcadaverine . This process is catalyzed by a domain within the BibC multienzyme, encoded by the this compound biosynthetic gene cluster identified in Vibrio salmonicida .
Pharmacokinetics
Its ability to bind iron and its role as a siderophore suggest that it may be involved in the transport of iron within the bacterial cell .
Result of Action
The primary result of this compound’s action is the acquisition of iron, an essential nutrient, from the environment . In addition, this compound has been found to have anticancer activity, inhibiting the growth of certain carcinoma cells and sensitizing fibrosarcoma cells to macrophage-mediated cytolysis .
Action Environment
The production and function of this compound can be influenced by environmental factors, particularly the availability of iron . For instance, bacteria may produce more this compound under iron-deficient conditions to aid in iron acquisition . The pH of the environment can also affect the iron-binding properties of this compound .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Bisucaberin interacts with various biomolecules in its role as a siderophore. It binds to Fe (III), forming a complex that is optimally pre-configured for Fe (III) binding . This interaction involves two endo-hydroxamic acid ligands flanked by one amine group and one carboxylic acid group .
Cellular Effects
This compound plays a crucial role in cellular processes, particularly in iron acquisition. It influences cell function by enabling cells to acquire insoluble Fe (III) from their environment . This can impact various cellular pathways, including those involved in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves binding to Fe (III), forming a complex that facilitates iron acquisition . This interaction involves the formation of a complex with Fe (III) at neutral pH .
Metabolic Pathways
This compound is involved in metabolic pathways related to iron acquisition. It interacts with Fe (III), forming a complex that is involved in the process of iron uptake
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in iron acquisition
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Riboflavin kann durch chemische Verfahren synthetisiert werden, obwohl die moderne industrielle Produktion hauptsächlich auf Fermentationsmethoden basiert. Die chemische Synthese umfasst die Kondensation von 3,4-Dimethylanilin mit Ribose, gefolgt von Cyclisierungs- und Oxidationsschritten zur Bildung von Riboflavin .
Industrielle Produktionsverfahren
Die industrielle Produktion von Riboflavin erfolgt unter Verwendung von Fermentationstechniken. Genetisch modifizierte Stämme von Bakterien und Pilzen werden verwendet, um Riboflavin in großen Mengen zu produzieren. Diese Mikroorganismen werden in kontrollierten Umgebungen kultiviert, wo sie einfache Zucker durch eine Reihe enzymatischer Reaktionen in Riboflavin umwandeln .
Chemische Reaktionsanalyse
Arten von Reaktionen
Riboflavin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Riboflavin kann zu Lumichrom und Lumiflavin oxidiert werden.
Reduktion: Es kann zu Dihydroriboflavin reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Phosphorsäure und Adenosintriphosphat (ATP) sind an der Bildung von FMN und FAD beteiligt.
Hauptprodukte, die gebildet werden
Lumichrom: und durch Oxidation.
Dihydroriboflavin: durch Reduktion.
Flavinmononukleotid (FMN): und Flavinadenindinukleotid (FAD) durch Substitution.
Wissenschaftliche Forschungsanwendungen
Riboflavin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese verschiedener Flavin-Derivate verwendet.
Biologie: Unerlässlich für die Untersuchung der Zellatmung und des Energiestoffwechsels.
Medizin: Zur Behandlung von Riboflavinmangel und als Ergänzung zur Vorbeugung von Migräne.
Industrie: Als Lebensmittelfarbstoff und zur Anreicherung von Lebensmitteln eingesetzt
Wirkmechanismus
Riboflavin übt seine Wirkungen aus, indem es als Vorläufer für die Coenzyme Flavinmononukleotid (FMN) und Flavinadenindinukleotid (FAD) dient. Diese Coenzyme sind an Redoxreaktionen innerhalb der Zelle beteiligt und spielen eine kritische Rolle in der Elektronentransportkette und der Energieproduktion. Riboflavin bindet an Enzyme wie Riboflavin-Kinase und Riboflavin-Synthase und erleichtert die Umwandlung von Riboflavin in seine aktiven Coenzymformen .
Analyse Chemischer Reaktionen
Types of Reactions
Riboflavin undergoes various chemical reactions, including:
Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydroriboflavin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphoric acid and adenosine triphosphate (ATP) are involved in the formation of FMN and FAD.
Major Products Formed
Lumichrome: and from oxidation.
Dihydroriboflavin: from reduction.
Flavin mononucleotide (FMN): and flavin adenine dinucleotide (FAD) from substitution.
Vergleich Mit ähnlichen Verbindungen
Riboflavin ist unter den B-Vitaminen aufgrund seiner einzigartigen chemischen Struktur und Funktion einzigartig. Ähnliche Verbindungen umfassen:
Niacin (Vitamin B3): An Redoxreaktionen beteiligt, unterscheidet sich jedoch in Struktur und spezifischen Funktionen.
Pyridoxin (Vitamin B6): Beteiligt am Aminosäurestoffwechsel und an der Neurotransmitter-Synthese.
Thiamin (Vitamin B1): Essentiell für den Kohlenhydratstoffwechsel und die neuronale Funktion.
Riboflavin zeichnet sich durch seine Rolle bei der Bildung von FMN und FAD aus, die für eine Vielzahl von Stoffwechselprozessen unerlässlich sind .
Eigenschaften
IUPAC Name |
1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTADQMQBQBOJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150242 | |
| Record name | Bisucaberin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112972-60-8 | |
| Record name | Bisucaberin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisucaberin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISUCABERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


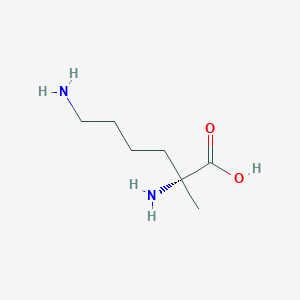
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)


